molecular formula C9H10N2O4 B1267585 3-Amino-3-(3-nitrophenyl)propanoic acid CAS No. 5678-47-7

3-Amino-3-(3-nitrophenyl)propanoic acid

Cat. No.: B1267585
CAS No.: 5678-47-7
M. Wt: 210.19 g/mol
InChI Key: SJBFILRQMRECCK-UHFFFAOYSA-N
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Description

3-Amino-3-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of propanoic acid, featuring an amino group and a nitrophenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-nitrophenyl)propanoic acid typically involves the reaction of malonic acid with 3-nitrobenzaldehyde. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.

Major Products:

    Reduction: 3-Amino-3-(3-aminophenyl)propanoic acid.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(3-nitrophenyl)propanoic acid is used in chemical research, particularly in the synthesis of peptides and other complex organic molecules . Its unique structure allows it to serve as a building block in the development of new compounds with potential biological activity. In medicinal chemistry, it may be explored for its potential as a precursor to pharmacologically active molecules.

Mechanism of Action

The specific mechanism of action for 3-Amino-3-(3-nitrophenyl)propanoic acid is not well-documented. its derivatives, particularly those with reduced nitro groups, may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The presence of both amino and nitrophenyl groups suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

  • 3-Amino-3-(4-nitrophenyl)propanoic acid
  • 3-Amino-3-(2-nitrophenyl)propanoic acid

Comparison: 3-Amino-3-(3-nitrophenyl)propanoic acid is unique due to the position of the nitro group on the phenyl ring. This positional difference can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

3-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBFILRQMRECCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285156
Record name 3-amino-3-(3-nitrophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5678-47-7
Record name β-Amino-3-nitrobenzenepropanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 40724
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Record name 5678-47-7
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Record name 3-amino-3-(3-nitrophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.06 mmol of 3-nitrobenzaldehyde, 5.72 g of malonic acid, 8.5 g of ammonium acetate and 40 ml of ethanol are boiled under reflux for 8 hours and stirred at room temperature overnight. The cooled reaction mixture is then filtered with suction, washed with ethanol and ether and dried in air. 3-amino-3-(3-nitrophenyl)propionic acid is obtained. Subsequent N-acylation with phenylacetyl chloride under standard conditions produces 3-(3-nitrophenyl)-3-phenylacetyl-aminopropionic acid. This racemate is dissolved in 40 ml of water, and the solution is adjusted to pH 7.5 with potassium hydroxide. The enzyme penicillin amidase is added and shaken for 3 days. Removal of the enzyme by filtration and the usual workup result in (R)-3-amino-3-(3-nitrophenyl)propionic acid and (S)-3-(3-nitrophenyl)-3-phenylacetylaminopropionic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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